methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate
Overview
Description
“Methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate” is a chemical compound with the molecular formula C7H9N3O3 . It has a molecular weight of 183.17 . The compound is a solid in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined by techniques such as FTIR, proton NMR, 13C NMR, and UV–Visible .Scientific Research Applications
Transformations into Heterocyclic Compounds
Alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate was transformed into alkyl [4-(substituted amino)methylidene-4,5-dihydro-1H-pyrazol-3-yl]acetates and alkyl (4-heteroarylmethylidene-4,5-dihydro-1H-pyrazol-3-yl)acetates, which upon cyclization produced 2H-pyrazolo[4,3-c]pyridine-7-carboxylates, showcasing the chemical versatility and the potential for creating complex molecules with varied biological activities (B. Stanovnik et al., 2003).
Synthesis of Imidazo- and Pyrazolothiadiazoles
The compound was involved in microwave irradiation reactions with dithiobiureas and dimethyl ethynedicarboxylate to yield imidazo-[2, 1-b][1, 3, 5]thiadiazol-5(6H)-ylidene acetates and pyrazolo[1, 2-c][1, 3, 4]thiadiazole carboxylates, indicating its role in synthesizing nitrogen and sulfur-containing heterocycles, which are important in medicinal chemistry due to their potential pharmacological properties (Yusria R. Ibrahim, 2009).
Novel Mannich Bases Synthesis
The compound was used in the synthesis of novel Mannich bases bearing the pyrazolone moiety, which were characterized by various spectroscopic methods. These compounds' electrochemical behavior was studied, indicating the potential for developing novel compounds with interesting electrochemical properties (K. Naik et al., 2013).
Environmentally Benign Synthesis
In a study focused on green chemistry, the compound was used in a solvent-free multicomponent reaction to produce substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. This method showcases an environmentally friendly approach to synthesizing biologically relevant molecules rapidly and efficiently (M. Elinson et al., 2014).
Safety and Hazards
The safety information for “methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Future Directions
The future directions for “methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs and therapies for various diseases.
Properties
IUPAC Name |
methyl 2-[(3-oxo-1,2-dihydropyrazol-4-yl)methylideneamino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-6(11)4-8-2-5-3-9-10-7(5)12/h2-3H,4H2,1H3,(H2,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRIMSPDLCMIII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=CC1=CNNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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